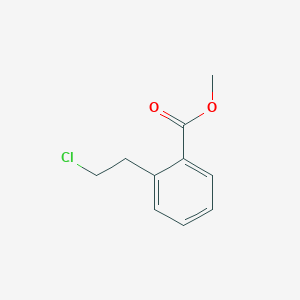

2-(2-氯乙基)苯甲酸甲酯

描述

Methyl 2-(2-chloroethyl)benzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Synthesis Analysis

The synthesis of Methyl 2-(2-chloroethyl)benzoate can be achieved through various methods. One such method involves the use of 2-formyl benzoic acid methylester as a raw material, which reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base .Molecular Structure Analysis

Methyl 2-(2-chloroethyl)benzoate has a molecular formula of C10H11ClO2 . It contains a total of 24 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis

Methyl 2-(2-chloroethyl)benzoate can participate in various chemical reactions. For instance, it can be used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid .Physical And Chemical Properties Analysis

Methyl 2-(2-chloroethyl)benzoate has a molecular weight of 184.62 g/mol . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .科学研究应用

医药合成

2-(2-氯乙基)苯甲酸甲酯是合成多种医药化合物的先驱物。 它表现出多种药理活性,包括抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒活性 .

农业化学品

该化合物也用于杀虫剂的开发,并且可以作为农业化学品的合成中间体.

有机合成

在有机化学中,2-(2-氯乙基)苯甲酸甲酯被用作制备医药产品的通用底物,并在富氮片段的黄腐酸结构分配中用作模型化合物 .

分析化学

它在分析化学中用于核磁共振和高效液相色谱参考标准,有助于医药的准确测试和研究 .

抗菌剂

抗癌研究

安全和危害

作用机制

Target of Action

It’s known that the compound contains a ureido group , which may interact with various biological targets.

Mode of Action

It’s known that compounds containing a ureido group can participate in various chemical reactions .

Biochemical Pathways

It’s known that compounds with similar structures can influence various biochemical pathways .

Result of Action

It’s known that the compound was used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid (fa) from pony lake in antarctica based on the 15 n chemical-shift trends and 15 n nmr .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

生化分析

Metabolic Pathways

Methyl 2-(2-chloroethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, the compound may undergo hydrolysis to form 2-chlorobenzoic acid and ethanol, which can then be further metabolized by the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of Methyl 2-(2-chloroethyl)benzoate within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within the cell . This can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Methyl 2-(2-chloroethyl)benzoate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular processes.

属性

IUPAC Name |

methyl 2-(2-chloroethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCAWLBAPUTXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736614 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65787-71-5 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)

![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)